molecular formula C21H25N7O B5580557 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine

Katalognummer: B5580557
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: QSFFDUPELGJEDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.21205845 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Biological Activity

The compound shares structural motifs with several other compounds that have been studied for their biological activities. Research on similar structures has revealed a range of potential therapeutic applications, primarily focusing on receptor agonism or antagonism, enzyme inhibition, and their implications in treating various diseases.

  • Serotonin Receptor Agonism : A study explored the metabolism of a serotonin-4 (5-HT4) receptor partial agonist, highlighting the identification of pharmacologically active metabolites. This research sheds light on the importance of understanding the metabolic pathways of compounds with potential neurological applications (Sawant-Basak et al., 2013).

  • Anti-inflammatory Activity : Novel compounds synthesized from piperidine derivatives demonstrated significant in vitro anti-inflammatory activity. This suggests the potential of structurally similar compounds for the development of new anti-inflammatory drugs (Ahmed et al., 2017).

  • ACAT-1 Inhibition : A compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity and aqueous solubility. This highlights the potential of related compounds in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Antipsychotic Potential : Conformationally restricted butyrophenones with mixed dopaminergic and serotoninergic affinities were synthesized and evaluated. These studies indicate the potential of structurally related compounds as atypical antipsychotics with a lower risk of inducing extrapyramidal side effects (Raviña et al., 1999).

  • Anti-arrhythmic Activity : Piperidine-based thiazole and triazole derivatives showed significant anti-arrhythmic activity. This suggests the therapeutic potential of compounds with similar structures in treating arrhythmias (Abdel‐Aziz et al., 2009).

Eigenschaften

IUPAC Name

[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-15-23-24-25-28(15)19-4-2-3-18(13-19)21(29)26-10-7-17(8-11-26)20-22-9-12-27(20)14-16-5-6-16/h2-4,9,12-13,16-17H,5-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFFDUPELGJEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC(CC3)C4=NC=CN4CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.